molecular formula C9H20ClN B1484596 2,2,5-Trimethylhex-4-en-1-amine hydrochloride CAS No. 2097979-57-0

2,2,5-Trimethylhex-4-en-1-amine hydrochloride

Cat. No.: B1484596
CAS No.: 2097979-57-0
M. Wt: 177.71 g/mol
InChI Key: SBFBRHGHLCSSFB-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhex-4-en-1-amine hydrochloride: is a chemical compound with the molecular formula C_9H_19NCl. It is a derivative of hexene and contains an amine group, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including:

  • Hydroamination of hex-4-ene: : This involves the addition of an amine group to the double bond of hex-4-ene under specific conditions.

  • Reduction of corresponding nitriles: : The nitrile group can be reduced to an amine using suitable reducing agents.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the hydroamination of hex-4-ene. The process requires precise control of temperature, pressure, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethylhex-4-en-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can convert the compound to simpler amines or alkanes.

  • Substitution: : The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

  • Substitution: : Reagents such as alkyl halides and acids are used in substitution reactions.

Major Products Formed

  • Oxidation: : Alcohols, ketones, and carboxylic acids.

  • Reduction: : Simpler amines and alkanes.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

2,2,5-Trimethylhex-4-en-1-amine hydrochloride is used in various scientific research fields, including:

  • Chemistry: : As a building block for synthesizing more complex organic compounds.

  • Biology: : Studying enzyme interactions and biochemical pathways.

  • Medicine: : Developing pharmaceuticals and testing drug efficacy.

  • Industry: : Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses.

Comparison with Similar Compounds

2,2,5-Trimethylhex-4-en-1-amine hydrochloride is similar to other amine derivatives, such as:

  • 2,2,5-Trimethylhex-4-en-1-ol: : A hydroxyl derivative with different reactivity.

  • 2,2,5-Trimethylhex-4-en-1-thiol: : A thiol derivative with distinct chemical properties.

These compounds differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2,2,5-trimethylhex-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7-10;/h5H,6-7,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFBRHGHLCSSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 2
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 3
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 4
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 5
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 6
2,2,5-Trimethylhex-4-en-1-amine hydrochloride

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